8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine
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Overview
Description
8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is a chemical compound with the molecular formula C9H11FN2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 8-fluoroquinoline using a palladium or platinum catalyst under high pressure of hydrogen . Another approach involves the use of ethyl cyanoacetate in a three-component cascade reaction with 2-alkenyl aniline and aldehydes, followed by reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted tetrahydroquinolines.
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The exact mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and fluorine functional groups. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the fluorine substituent and has different biological activities.
8-Fluoroquinoline: Similar structure but lacks the tetrahydro component, leading to different reactivity and applications.
3-Amino-1,2,3,4-tetrahydroquinoline: Similar but without the fluorine atom, affecting its chemical properties and biological activities
Uniqueness
8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is unique due to the presence of both the fluorine atom and the tetrahydroquinoline structure. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H11FN2 |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C9H11FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7,12H,4-5,11H2 |
InChI Key |
ARTSQJNNSSQWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=CC=C2F)N |
Origin of Product |
United States |
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